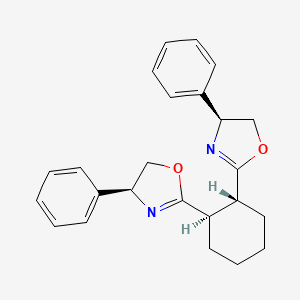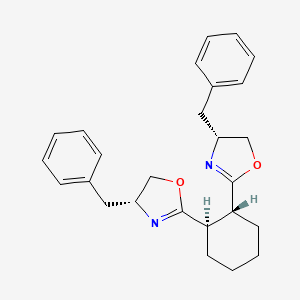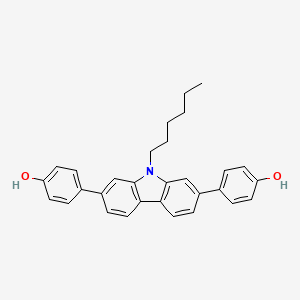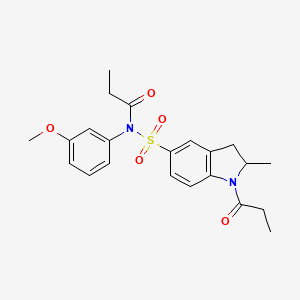
4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid
説明
4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid is a complex organic compound featuring a carbazole group attached to a pyridine ring with two carboxylic acid groups at positions 2 and 6
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 9H-carbazole and pyridine-2,6-dicarboxylic acid as the primary starting materials.
Reaction Conditions: The reaction involves a coupling process, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., toluene or dimethylformamide).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid groups can be further oxidized to their corresponding carboxylate salts.
Reduction: Reduction reactions are less common but can involve the reduction of the carbazole nitrogen.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution often requires strong acids or Lewis acids.
Major Products Formed:
Carboxylate Salts: Resulting from the oxidation of carboxylic acid groups.
Reduced Derivatives: Resulting from the reduction of the carbazole nitrogen.
Substituted Pyridines: Resulting from electrophilic substitution reactions.
Chemistry and Materials Science:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent hole-transporting properties.
Photovoltaic Cells: It is also explored for use in organic photovoltaic cells (OPVs) as an electron donor material.
Biology and Medicine:
Drug Design: The compound's structural complexity makes it a candidate for drug design and development, particularly in targeting specific biological pathways.
Bioimaging: Its fluorescence properties are utilized in bioimaging applications for tracking cellular processes.
Industry:
Sensors: The compound's sensitivity to environmental changes makes it suitable for use in chemical sensors and biosensors.
Catalysts: It can act as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
作用機序
The compound exerts its effects primarily through its interaction with molecular targets in biological systems. The carbazole group can interact with various enzymes and receptors, modulating their activity. The pyridine ring can form coordination complexes with metal ions, influencing catalytic processes.
Molecular Targets and Pathways:
Enzymes: Interaction with specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors that regulate cellular signaling.
Metal Ions: Coordination with metal ions to form catalytic complexes.
類似化合物との比較
4-(9H-Carbazol-9-yl)triphenylamine: Used in OLEDs and OFETs.
4-(9H-Carbazol-9-yl)butylphosphonic acid: Employed in self-assembly monolayers (SAMs) for electronic devices.
Uniqueness: 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid stands out due to its dual carboxylic acid groups, which provide additional functionalization opportunities and enhance its utility in various applications compared to its counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile properties make it a valuable compound in the advancement of technology and medicine.
特性
IUPAC Name |
4-carbazol-9-ylpyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-18(23)14-9-11(10-15(20-14)19(24)25)21-16-7-3-1-5-12(16)13-6-2-4-8-17(13)21/h1-10H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJQEFBCUVVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=NC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B8196244.png)




![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde](/img/structure/B8196286.png)



![4-[4-(4-carboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzoic acid](/img/structure/B8196329.png)



